molecular formula C11H21ClN2O2 B2538098 tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride CAS No. 2306265-21-2

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No. B2538098
CAS RN: 2306265-21-2
M. Wt: 248.75
InChI Key: GDDHWFXCUWZKTG-UHFFFAOYSA-N
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Description

“tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate” is an organic compound with the molecular formula C11H20N2O2 . It is used in the preparation of triazolopyridines for the treatment or prevention of neurological and psychiatric disorders .


Synthesis Analysis

The synthesis of this compound involves several steps . Starting with diethyl malonate as the initial material, a cyclization reaction is performed to produce 1,1-cyclopropane diethyl malonate. This compound is then hydrolyzed to produce 1,1-cyclopropane monoethyl malonate. A Hofmann rearrangement reaction is then performed to produce 1-tert-butoxycarbonylamino-1-cyclopropane acetic acid ethyl ester. This compound is then hydrolyzed to produce 1-tert-butoxycarbonylamino-1-cyclopropane acetic acid. This acid is then acylated with α-amino acetic acid ethyl ester to produce 1-tert-butoxycarbonylamino-1-cyclopropane carbonylamino acetic acid ethyl ester. This compound is then cyclized again with ethylene glycol to produce 5,8-diketone-4,7-diazaspiro[2.5]octane. This compound is then reduced to produce 4,7-diazaspiro[2.5]octane. Finally, this compound is reacted with di-tert-butyl dicarbonate to produce 4,7-diazaspiro[2.5]octane-7-tert-butyl carboxylate. The overall yield of this synthesis is 9.16% .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate” can be represented by the InChI code: InChI=1/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3 . This indicates that the molecule contains a spirocyclic structure with two nitrogen atoms and a tert-butyl carboxylate group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate” include cyclization, hydrolysis, Hofmann rearrangement, acylation, and reduction . These reactions involve the formation and breaking of various types of chemical bonds, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate” include a molecular weight of 212.29, a density of 1.10, a boiling point of 301.3±17.0 °C (Predicted), a flash point of 136°C, a vapor pressure of 0.00106mmHg at 25°C, and a refractive index of 1.521 .

Mechanism of Action

While the exact mechanism of action of “tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate” is not specified in the search results, it is used in the preparation of triazolopyridines, which are known to have applications in the treatment or prevention of neurological and psychiatric disorders .

Safety and Hazards

The compound is classified as an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;/h12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDHWFXCUWZKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride

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